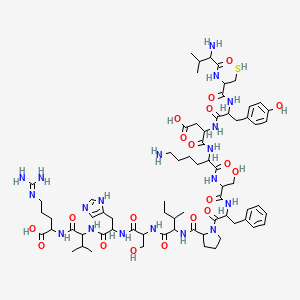
Gap 26
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Gap 26” is a synthetic peptide composed of multiple amino acids Each amino acid in this sequence is in its racemic form (DL), meaning it contains both the D- and L- enantiomers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically includes the following steps:
Coupling: Each amino acid is sequentially added to a growing peptide chain anchored to a solid resin. The coupling reaction is facilitated by reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and a coupling additive like hydroxybenzotriazole (HOBt) or OxymaPure.
Deprotection: After each coupling step, the protecting group on the amino acid’s amine group is removed using trifluoroacetic acid (TFA) or a similar reagent.
Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of this peptide would involve automated peptide synthesizers to ensure high throughput and reproducibility. The process would be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The cysteine residues in the peptide can undergo oxidation to form disulfide bonds, which can stabilize the peptide’s structure.
Reduction: Disulfide bonds formed by cysteine residues can be reduced back to free thiols using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous buffer.
Substitution: Standard SPPS reagents as mentioned in the preparation methods.
Major Products
Oxidation: Peptides with disulfide bonds.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
科学研究应用
Chemistry
This peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions or as a ligand in binding studies.
Biology
In biological research, this peptide can be used to investigate protein-protein interactions, enzyme kinetics, and cellular uptake mechanisms. It can also be employed in the development of peptide-based drugs or as a tool to study the immune response.
Medicine
The peptide has potential applications in drug development, particularly in designing peptide-based therapeutics for various diseases. It can also be used in vaccine development or as a diagnostic tool.
Industry
In the industrial sector, this peptide can be utilized in the production of biomaterials, such as hydrogels or nanomaterials, for various applications, including tissue engineering and drug delivery systems.
作用机制
The mechanism of action of this peptide depends on its specific sequence and the context in which it is used. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can modulate the activity of the target, leading to downstream effects on cellular processes and pathways.
相似化合物的比较
Similar Compounds
H-DL-Val-DL-Cys-DL-Tyr-DL-Asp-DL-Lys-DL-Ser-DL-Phe-DL-Pro-DL-Ile-DL-Ser-DL-His-DL-Val-DL-Arg-OH: Similar to the target peptide but with isoleucine instead of xiIle.
H-DL-Val-DL-Cys-DL-Tyr-DL-Asp-DL-Lys-DL-Ser-DL-Phe-DL-Pro-DL-Leu-DL-Ser-DL-His-DL-Val-DL-Arg-OH: Similar but with leucine instead of xiIle.
Uniqueness
The uniqueness of the target peptide lies in its specific sequence and the presence of xiIle, which may impart distinct structural or functional properties compared to similar peptides. This uniqueness can be leveraged in research to explore the effects of specific amino acid substitutions on peptide behavior and function.
属性
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H107N19O19S/c1-7-38(6)56(67(105)85-50(33-91)61(99)81-46(29-41-31-75-35-77-41)60(98)87-55(37(4)5)66(104)79-44(69(107)108)18-13-25-76-70(73)74)88-64(102)52-19-14-26-89(52)68(106)48(28-39-15-9-8-10-16-39)83-62(100)49(32-90)84-57(95)43(17-11-12-24-71)78-59(97)47(30-53(93)94)82-58(96)45(27-40-20-22-42(92)23-21-40)80-63(101)51(34-109)86-65(103)54(72)36(2)3/h8-10,15-16,20-23,31,35-38,43-52,54-56,90-92,109H,7,11-14,17-19,24-30,32-34,71-72H2,1-6H3,(H,75,77)(H,78,97)(H,79,104)(H,80,101)(H,81,99)(H,82,96)(H,83,100)(H,84,95)(H,85,105)(H,86,103)(H,87,98)(H,88,102)(H,93,94)(H,107,108)(H4,73,74,76) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPIMWZHGJNESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H107N19O19S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1550.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
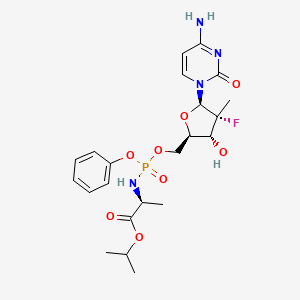
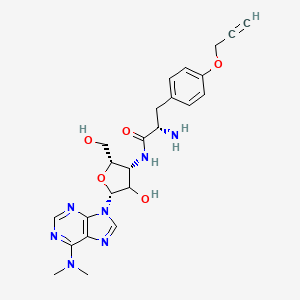
![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B8082158.png)
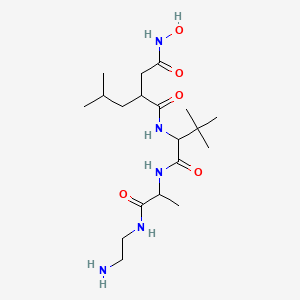
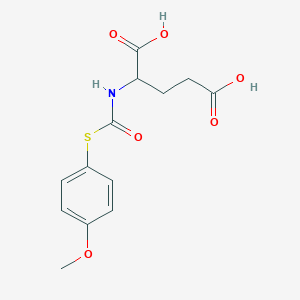
![2,5-Bis(4-amidinophenyl)furan-bis-O-methylamidoxime; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide]; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide](/img/structure/B8082172.png)
![2-Amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane](/img/structure/B8082176.png)
![(2R)-1-{4-[(1aR,6r,10bS)-1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl]piperazin-1-yl}-3-(quinolin-5-yloxy)propan-2-ol](/img/structure/B8082178.png)
![7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride](/img/structure/B8082185.png)
![(3S)-N-[3-Hydroxy-5-[(1,4,5,6-tetrahydro-5-hydroxy-2-pyriMidinyl)aMino] benzoyl]glycyl-3-(3-broMo-5-t-butylphenyl)-beta-alanine](/img/structure/B8082187.png)
![3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile](/img/structure/B8082195.png)
![[2-(2-boronoethylsulfanyl)-1-carboxyethyl]azanium;chloride](/img/structure/B8082223.png)
![[3-(Heptyldimethylazaniumyl)propyl]trimethylazanium dibromide](/img/structure/B8082231.png)

